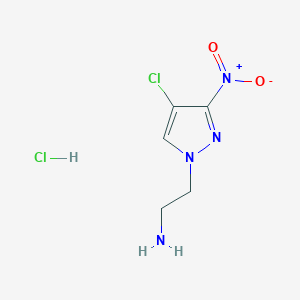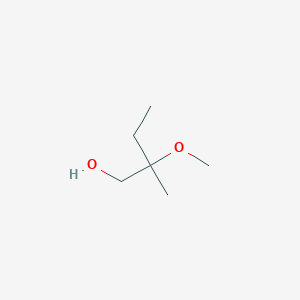
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
Descripción general
Descripción
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran: is an organic compound with the molecular formula C8H12O2 . It is a derivative of tetrahydropyran, featuring a propargyloxy group attached to the second carbon of the tetrahydropyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with propargyl alcohol. The process is catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of a solvent like dichloromethane. The reaction proceeds as follows:
Reactants: Tetrahydropyran and propargyl alcohol.
Catalyst: p-Toluenesulfonic acid.
Solvent: Dichloromethane.
Conditions: Room temperature, under an inert atmosphere (e.g., argon).
The reaction mixture is stirred for several hours, followed by neutralization with an aqueous sodium bicarbonate solution. The organic phase is then extracted, dried over sodium sulfate, and purified by column chromatography to yield the desired product .
Industrial Production Methods:
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions:
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiolates.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran involves its ability to undergo various chemical transformations. The propargyloxy group can participate in nucleophilic and electrophilic reactions, enabling the compound to interact with different molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
Tetrahydropyran: The parent compound, lacking the propargyloxy group.
2-(Prop-2-yn-1-yloxy)tetrahydrofuran: A similar compound with a tetrahydrofuran ring instead of tetrahydropyran.
2-(Prop-2-yn-1-yloxy)tetrahydrothiophene: A sulfur analog with a tetrahydrothiophene ring.
Uniqueness:
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran is unique due to the presence of the propargyloxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Propiedades
IUPAC Name |
3-prop-2-ynoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-5-10-8-4-3-6-9-7-8/h1,8H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNHOYFEHSOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557827 | |
| Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144366-09-6 | |
| Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3047717.png)



